Cas no 31982-78-2 (H-Leu-NHOH·TFA)

H-Leu-NHOH·TFA is a protected hydroxylamine derivative of leucine, commonly used in peptide synthesis and medicinal chemistry research. The trifluoroacetate (TFA) salt enhances solubility in organic solvents, facilitating handling in solid-phase and solution-phase peptide coupling reactions. This compound serves as a key intermediate for introducing hydroxamic acid functionalities, which are valuable in designing enzyme inhibitors, particularly for metalloproteases. Its stability under standard peptide synthesis conditions and compatibility with Fmoc/t-Boc strategies make it a practical choice for researchers. The product is typically characterized by high purity (>95%) and is supplied as a white crystalline powder, ensuring reproducibility in experimental applications.
H-Leu-NHOH·TFA structure
H-Leu-NHOH·TFA structure
Product Name:H-Leu-NHOH·TFA
CAS No:31982-78-2
MF:C6H14N2O2
MW:146.187561511993
CID:311310
PubChem ID:3080766
Update Time:2025-06-29

H-Leu-NHOH·TFA Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,2-amino-N-hydroxy-4-methyl-, (2S)-
    • (2S)-2-amino-N-hydroxy-4-methylpentanamide
    • H-Leu-NHOH · TFA
    • L-LEUCINE HYDROXAMATE
    • (S)-leucinehydroxamic acid
    • 4tln
    • Leucine hydroxamate
    • L-leucine hydroxamic acid
    • L-leucine hydroxyamide
    • L-Leucin-hydroxamsaeure
    • L-Leucin-hydroxyamid
    • L-Leucyl-Hydroxylamine
    • LNO
    • H-Leu-NHOH TFA
    • 31982-78-2
    • leucine hydroxamic acid
    • KSC-22-148A
    • DB03308
    • H-L-Leu-NHOH AcOH
    • (S)-2-Amino-4-methyl-pentanoic acid hydroxyamide
    • (S)-2-amino-N-hydroxy-4-methylpentanamide
    • DTXSID70185818
    • (S,Z)-2-amino-N-hydroxy-4-methylpentanimidic acid
    • UJJHPFLWSVFLBE-YFKPBYRVSA-N
    • CHEMBL303296
    • KUC108817N
    • SCHEMBL4318870
    • BDBM50129202
    • AKOS013307139
    • Q27094237
    • Pentanamide, 2-amino-N-hydroxy-4-methyl-, (S)-
    • Pentanamide,2-amino-N-hydroxy-4-methyl-,(2S)-
    • NS00069026
    • N-hydroxy-L-leucinamide
    • H-Leu-NHOH·TFA
    • Inchi: 1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
    • InChI Key: UJJHPFLWSVFLBE-YFKPBYRVSA-N
    • SMILES: O=C([C@H](CC(C)C)N)NO

Computed Properties

  • Exact Mass: 146.10600
  • Monoisotopic Mass: 146.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 75.4Ų

Experimental Properties

  • PSA: 78.84000
  • LogP: 1.40580

H-Leu-NHOH·TFA Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi

H-Leu-NHOH·TFA Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on H-Leu-NHOH·TFA

Introduction to H-Leu-NHOH·TFA (CAS No. 31982-78-2)

H-Leu-NHOH·TFA, also known as H-Leucine hydroxamic acid trifluoroacetate, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, identified by the CAS number 31982-78-2, has garnered considerable attention due to its unique properties and potential applications in various therapeutic areas. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to H-Leu-NHOH·TFA.

Chemical Structure and Properties

H-Leu-NHOH·TFA is a derivative of leucine, one of the essential amino acids. The compound features a hydroxamic acid group (-NHOH) attached to the leucine backbone, which is further stabilized by a trifluoroacetate (TFA) salt. The presence of the hydroxamic acid group imparts specific chemical and biological properties to the molecule. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various catalytic and coordination chemistry applications.

The molecular formula of H-Leu-NHOH·TFA is C9H15F3N2O4, with a molecular weight of approximately 260.21 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in both in vitro and in vivo studies.

Synthesis Methods

The synthesis of H-Leu-NHOH·TFA involves several well-documented methods, each with its own advantages and limitations. One common approach involves the reaction of leucine with hydroxylamine under acidic conditions, followed by the formation of the trifluoroacetate salt. This method is straightforward and yields high purity products.

An alternative synthetic route involves the use of protected leucine derivatives, such as Boc-Leu-OH or Fmoc-Leu-OH, which are then deprotected and converted into the hydroxamic acid form. This approach allows for greater control over the reaction conditions and can be particularly useful in large-scale synthesis.

Biological Activities

H-Leu-NHOH·TFA has been extensively studied for its biological activities, particularly its potential as an inhibitor of metalloproteinases (MMPs) and other metal-dependent enzymes. MMPs are a family of zinc-dependent endopeptidases that play crucial roles in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP activity has been implicated in several diseases, including cancer, arthritis, and cardiovascular disorders.

Recent research has shown that H-Leu-NHOH·TFA exhibits potent inhibitory effects on MMPs by forming stable complexes with the zinc ion at the active site of these enzymes. This mechanism of action makes it a promising candidate for therapeutic interventions targeting MMP-related diseases. For instance, studies have demonstrated that treatment with H-Leu-NHOH·TFA can significantly reduce tumor growth and metastasis in animal models of cancer.

Beyond its MMP inhibitory activity, H-Leu-NHOH·TFA has also been investigated for its potential as an anti-inflammatory agent. Inflammatory processes are often characterized by increased production of pro-inflammatory cytokines and chemokines. Research has shown that H-Leu-NHOH·TFA can modulate these inflammatory responses by inhibiting key signaling pathways involved in cytokine production.

Clinical Applications and Research Advancements

The therapeutic potential of H-Leu-NHOH·TFA has led to its evaluation in various preclinical and clinical studies. In preclinical models, the compound has shown promising results in reducing inflammation, inhibiting tumor growth, and improving wound healing. These findings have paved the way for further clinical investigations.

A recent clinical trial evaluated the safety and efficacy of H-Leu-NHOH·TFA in patients with osteoarthritis. The study demonstrated that treatment with the compound resulted in significant reductions in pain and improved joint function compared to placebo. These results highlight the potential of H-Leu-NHOH·TFA as a novel therapeutic option for osteoarthritis management.

In addition to osteoarthritis, ongoing research is exploring the use of H-Leu-NHOH·TFA strong> in other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary data from these studies suggest that the compound may have broad-spectrum anti-inflammatory effects, making it a valuable candidate for further development.

Safety Considerations and Future Directions strong> p > < p >While initial studies have shown promising results, it is important to note that further research is needed to fully understand the safety profile of H - Leu - NHOH · TFA strong > . Preclinical toxicology studies have indicated that the compound is generally well - tolerated at therapeutic doses , but long - term safety data are still limited . Ongoing clinical trials will provide valuable insights into its safety and efficacy across different patient populations . p > < p >In conclusion ,< strong > H - Leu - NHOH · TFA strong > ( CAS No . 31982 - 78 - 2 ) represents a promising compound with diverse biological activities , including potent inhibition of metalloproteinases , anti - inflammatory effects , and potential therapeutic applications . As research continues to advance , it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases . p > article > response >

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